![molecular formula C5H5NO2 B6593849 2,4-Dihydroxypyridine CAS No. 84719-31-3](/img/structure/B6593849.png)
2,4-Dihydroxypyridine
Overview
Description
2,4-Dihydroxypyridine (also known as 2,4-Pyridinediol, 3-Deazauracil, 4-Hydroxy-2-pyridone) is a potent inhibitor of dihydrouracil dehydrogenase . It belongs to the class of organic compounds known as pyridinones .
Synthesis Analysis
2,4-Dihydroxypyridine has been used in the synthesis of diazaphenoxathiin skeleton . The construction of 1,4-DHP, a notable organic scaffold with diverse pharmaceutical applications, has been achieved with structural and functional modifications using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The empirical formula of 2,4-Dihydroxypyridine is C5H5NO2 . The molecular weight is 111.10 . The SMILES string representation is Oc1ccnc(O)c1 .Chemical Reactions Analysis
Dihydropyridines, including 2,4-Dihydroxypyridine, are among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties . Over the years, metamorphosis of easily accessible 1,2- and 1,4-dihydropyridine intermediates by synthetic chemists has generated several drug molecules .Physical And Chemical Properties Analysis
2,4-Dihydroxypyridine is a solid at 20°C . It has a melting point of 272-276 °C (lit.) . The compound is light yellow to green in color . It is soluble in DMSO and methanol .Scientific Research Applications
Chemical Reactions and Synthesis
2,4-Dihydroxypyridine has been studied for its role in various chemical reactions and synthesis processes. For instance, its derivative, 2,6-dihydroxypyridine, was found effective in the deoxygenation of sulfoxides, suggesting its utility in organic synthesis and functional group compatibility (Miller, Collier, & Wu, 2000). Additionally, the structure of 2,4-dihydroxypyridines has been a subject of interest, providing insights into the properties of hydroxy groups and their reactivity (Woodburn & Hellmann, 2010).
Chelation and Iron Mobilization
2,4-Dihydroxypyridine and its derivatives have been explored for their potential in chelation, particularly in iron mobilization. Research has shown that certain derivatives can effectively remove iron from proteins like transferrin and ferritin, with implications for studying iron metabolism and treating iron overload diseases (Kontoghiorghes, 1987).
Interaction with Enzymes
The interaction of 2,4-dihydroxypyridine with enzymes has been another area of interest. It has been identified as an inhibitor of catechol-O-methyltransferase, a key enzyme in catecholamine metabolism, indicating its potential relevance in biochemical studies and therapeutic applications (Raxworthy, Youde, & Gulliver, 1983).
Photobiological Studies
Studies have also explored the role of 2,4-dihydroxypyridine in photobiological processes. For example, its photooxidation kinetics have been analyzed, revealing insights into how its ionization states affect photooxidative processes. This has implications for its use in fields like pesticide design and clinical therapeutics (Pajares et al., 2002).
Metabolic Pathways
The metabolism of 2,4-dihydroxypyridine has been investigated, particularly in relation to its oxidation and product formation. This includes studies on enzymes like oxygenase and their role in the metabolic pathways of this compound (Gauthier & Rittenberg, 1971).
Mechanism of Action
Target of Action
The primary target of 2,4-Dihydroxypyridine is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
2,4-Dihydroxypyridine works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This results in changes in heart function, including reductions in heart rate, strength of contractility, and speed of conduction within the heart .
Biochemical Pathways
The blocking of these channels by 2,4-Dihydroxypyridine leads to a reduction in the entry of calcium ions into the cell . This in turn affects the calcium-dependent signaling pathways, leading to a drop in blood pressure and a decrease in the oxygen requirements of the heart .
Pharmacokinetics
It is known that renal dysfunction can increase exposure to 5-fu following s-1 administration, a drug that contains 2,4-dihydroxypyridine . The plasma Cmax values of FT, 5-FU, oxonic acid, and CDHP increased dose-dependently and after 1–2 h were in the ranges 5.8–13 μM, 0.4–2.4 μM, 0.026–1.337 μM, and 1.1–3.6 μM, respectively .
Result of Action
The result of the action of 2,4-Dihydroxypyridine is a decrease in blood pressure and a decrease in the oxygen requirements of the heart . This makes it useful in the treatment of conditions that relate to increased vascular resistance, or increased contraction of blood vessels .
Action Environment
The action of 2,4-Dihydroxypyridine can be influenced by environmental factors. For example, it should be stored in an inert atmosphere at room temperature . It is also soluble in DMSO and methanol . .
Safety and Hazards
2,4-Dihydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274238 | |
Record name | 2,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxypyridine | |
CAS RN |
626-03-9, 84719-31-3 | |
Record name | 4-Hydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyridinediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 626-03-9 | |
Source | DTP/NCI | |
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Record name | 626-03-9 | |
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Record name | 2,4-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIHYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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